
(2-Methylenecyclopropyl)methanol
Overview
Description
(2-Methylenecyclopropyl)methanol is an organic compound with the molecular formula C5H8O It is a colorless liquid with a sweet odor and is known for its unique structure, which includes a methylene group attached to a cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Methylenecyclopropyl)methanol can be synthesized through several methods. One common approach involves the reaction of methylenecyclopropane with formaldehyde in the presence of a base. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies, but they generally involve the optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
(2-Methylenecyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Substituted methylenecyclopropyl derivatives
Scientific Research Applications
Chemical Synthesis and Properties
(2-Methylenecyclopropyl)methanol, also known by its CAS number 29279-66-1, is characterized by the molecular formula CHO. The synthesis of this compound typically involves multi-step reactions starting from simpler precursors, as demonstrated in various studies .
Synthesis Overview
- Starting Materials : Common precursors include methylenecyclopropyl derivatives.
- Key Reactions : The synthesis often employs oxidation and alkylation techniques to achieve the desired structure.
- Yield and Purity : High yields (often >70%) can be achieved with proper optimization of reaction conditions.
Medicinal Chemistry
This compound serves as a vital intermediate in the development of antiviral agents. Research indicates its derivatives exhibit significant activity against viral pathogens by acting on nucleoside analogs .
- Antiviral Activity : The compound has been utilized to synthesize stereoisomeric analogs of nucleosides, which show promising antiviral properties.
- Mechanism of Action : These derivatives inhibit viral replication by mimicking natural substrates involved in nucleic acid synthesis.
Toxicology
The compound has been linked to cases of poisoning, particularly through the consumption of certain fruits containing methylenecyclopropylglycine (MCPG), a metabolite derived from this compound .
- Clinical Implications : Analytical methods have been developed to quantify MCPG in biological samples, aiding in the diagnosis of poisoning cases.
- Detection Methods : Techniques such as UPLC-MS/MS have been employed to detect low concentrations of MCPG in serum and urine, enhancing clinical diagnostics .
Quantitative Analysis
Quantitative analysis of this compound and its metabolites is crucial for both research and clinical applications. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a standard method used for this purpose.
Method | Detection Limit | Application |
---|---|---|
UPLC-MS/MS | 0.5 nmol/L | Clinical diagnosis of poisoning |
HPLC | Varies | Research applications in drug development |
Case Studies
- A study highlighted the successful integration of MCPG quantification into established diagnostic procedures for assessing poisoning from Sapindaceae family fruits .
- Another investigation focused on synthesizing various (Z)- and (E)-isomers of methylenecyclopropyl derivatives to evaluate their biological activity against viral infections .
Mechanism of Action
The mechanism of action of (2-Methylenecyclopropyl)methanol involves its interaction with specific molecular targets. The methylene group can undergo electrophilic addition reactions, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological molecules, potentially altering their function. The exact pathways and molecular targets depend on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
- (2-Methylenecyclopropyl)phenylmethanol
- (2-Methylenecyclopropyl)methyl 1-cyclohexene-1-carboxylate
- (Methylenecyclopropyl)acetic acid
Uniqueness
(2-Methylenecyclopropyl)methanol is unique due to its methylene group attached to a cyclopropyl ring, which imparts distinct reactivity compared to other similar compounds. This structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis[5][5].
Biological Activity
(2-Methylenecyclopropyl)methanol, a compound with the molecular formula CHO, has garnered attention for its potential biological activities. This article explores its interactions with biological systems, mechanisms of action, and applications in medicinal chemistry.
This compound is characterized by its unique methylene cyclopropyl structure, which contributes to its reactivity. It serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. The compound can undergo electrophilic addition reactions due to the presence of a methylene group, allowing it to interact with various nucleophiles and biological molecules.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with biological targets. This reactivity can alter the function of proteins and other biomolecules. While specific molecular targets remain under investigation, studies suggest that the compound may interact with enzymes and receptors involved in metabolic pathways .
Antiviral and Anticancer Properties
Research indicates that derivatives of this compound are being explored for their antiviral and anticancer properties. For instance, compounds containing a methylenecyclopropane moiety have shown potent antiviral activity against various viruses, including herpes simplex virus types 1 and 2 . The structural modifications in these derivatives enhance their stability and efficacy compared to natural nucleosides.
Antibacterial Activity
A notable study identified this compound as a significant component of the ethanolic extract from Laurus nobilis leaves, which exhibited antibacterial activity against Staphylococcus aureus. Although the specific mechanism of action was not elucidated, it is hypothesized that the compound may disrupt bacterial protein functions or cellular processes. Further research is necessary to clarify these interactions.
Study on Antiviral Activity
A study evaluated various methylenecyclopropane analogues for their antiviral effects in human embryonic lung cells. The results indicated that certain analogues demonstrated significant antiviral activity without notable cytotoxicity at concentrations up to 100 µg/mL . This suggests a favorable therapeutic profile for further development.
Investigation into Mechanisms
Another investigation focused on understanding how methanogenic microorganisms activate methanol biologically. The MtaBC complex from Methanosarcina barkeri was studied to reveal insights into enzymatic mechanisms involving methanol activation, which could parallel the reactivity observed in this compound .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(2-methylidenecyclopropyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-4-2-5(4)3-6/h5-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFQAARMEJVWAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80951864 | |
Record name | (2-Methylidenecyclopropyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80951864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29279-66-1 | |
Record name | (2-Methylidenecyclopropyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80951864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methylidenecyclopropyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions that (2-Methylenecyclopropyl)methanol was one of the major compounds found in the ethanolic extract of Laurus nobilis leaves. How does this compound contribute to the observed antibacterial activity against Staphylococcus aureus?
A1: While the study identifies this compound as a major component in the ethanolic extract , it doesn't directly investigate the specific mechanism of action of this compound against Staphylococcus aureus. The research focuses on showcasing the overall antibacterial potential of Laurus nobilis leaf extracts and computationally evaluating the binding affinities of major identified compounds against relevant bacterial proteins. Further research is needed to elucidate the precise role and mechanism of action of this compound in inhibiting Staphylococcus aureus growth. This could involve studying its potential interaction with bacterial proteins, pathways, or cellular processes.
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